Home > Products > Screening Compounds P74376 > N-[2-(3,4-dimethoxyphenyl)ethyl]-3-isopropoxybenzamide
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-isopropoxybenzamide -

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-isopropoxybenzamide

Catalog Number: EVT-5550874
CAS Number:
Molecular Formula: C20H25NO4
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylsulfinyl)acetamide (8)

Compound Description: This compound serves as a precursor in the one-step synthesis of erythrinane derivatives. Upon treatment with toluene-p-sulfonic acid, it undergoes double cyclization to yield the erythrinane derivative (11). []

α-[1-[3-[N-[1-[2-(3,4-Dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-α-Isopropyl-3,4-dimethoxybenzene-acetonitrile (2a-d)

Compound Description: This compound represents a series of four isomeric racemates designed as verapamil analogs with restricted molecular flexibility. These compounds were synthesized to investigate the active conformation(s) of verapamil, a calcium channel blocker. Pharmacological evaluation revealed varying degrees of negative inotropic, chronotropic, and vasodilatory activities among the isomers. []

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-iodophenylpropyl)piperazine

Compound Description: This compound, also referred to as o-BON, was radioiodinated and investigated as a potential SPECT radiopharmaceutical for tumor imaging by targeting sigma receptors. Biodistribution studies in tumor-bearing mice demonstrated favorable tumor uptake, retention, and tumor-to-background ratios. []

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-iodophenylpropyl)piperazine

Compound Description: This compound, designated as m-BON, is a positional isomer of o-BON. It was also radioiodinated and explored as a SPECT radiopharmaceutical for tumor imaging via sigma receptors. Although m-BON displayed high initial tumor uptake, it exhibited slower clearance from blood and muscle compared to o-BON. []

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[3-(2-iodophenyl)propyl]piperazine

Compound Description: This compound is another analog of o-BON, investigated for its potential as a SPECT radiopharmaceutical for mapping sigma receptors in the central nervous system and peripheral organs. Biodistribution studies in mice revealed high brain uptake, prolonged retention, and favorable brain-to-blood ratios. Ex vivo autoradiography in rats further supported its ability to target sigma receptors in various brain regions. []

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[3-(3-iodophenyl)propyl]piperazine

Compound Description: This compound is a positional isomer of the previous o-BON analog and was also explored as a potential SPECT radiopharmaceutical for mapping sigma receptors in the central nervous system and peripheral organs. In vivo studies demonstrated high initial brain uptake and prolonged retention, with favorable brain-to-blood ratios. Ex vivo autoradiography confirmed its ability to target sigma receptors in specific brain regions, correlating well with known sigma receptor distribution. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide

Compound Description: This compound has been synthesized via a novel method involving chlorination, condensation, and hydrolysis reactions, starting from hexanedioic acid monomethyl ester. []

2-(3,4-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]acetamide (3)

Compound Description: This compound serves as a starting material in a study investigating the Bischler-Napieralski cyclization reaction. During this reaction, unexpected dealkylation was observed. The study also explored the electronic effects of substituents on the aromatic ring on the cyclization process. []

8-[N-[2-(3,4-Dimethoxyphenyl)ethyl]-β-Alanyl]-5,6,7,8-tetrahydrothieno[3,2-b][1,4]thiazepine (1)

Compound Description: Compound (1) was synthesized as an analog of the antiarrhythmic and antihypertensive agent KT-362. Replacing the fused aromatic system in KT-362 with a thiophene ring resulted in compound (1), which exhibited negative chronotropic and inotropic effects on guinea pig hearts. Additionally, it demonstrated inhibitory effects on various calcium and sodium channels. []

L-(5-(3,4-Dimethoxyphenyl)-Pyrazol-3-yl-Oxypropyl)-3-[N-methyl-N-2-(3,4-dimethoxyphenyl)ethyl-amino]Propane Hydrochloride (KC11346)

Compound Description: A high-performance liquid chromatographic method was developed to quantify KC11346 and its metabolites, KC12795 and KC12816, in dog plasma. This method enables the analysis of pharmacokinetic profiles and metabolic pathways of KC11346 in preclinical studies. []

KC12795 and KC12816

Compound Description: These compounds are metabolites of KC11346, identified and quantified in dog plasma using a high-performance liquid chromatographic method. Characterizing these metabolites helps understand the metabolic fate of KC11346 and predict potential drug-drug interactions. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide

Compound Description: The crystal structure of this compound has been elucidated, revealing a near-perpendicular orientation between the phenyl and dimethoxyphenyl rings. Intermolecular C—H⋯O interactions and C—H ⋯π interactions contribute to the stability of the crystal structure. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide

Compound Description: The crystal structure of this compound has been analyzed, revealing a small dihedral angle between the naphthalene and benzene rings. The structure is stabilized by weak intramolecular C—H⋯O hydrogen bonds, as well as C—H⋯O, C—H⋯π, and π–π interactions in the crystal lattice. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide

Compound Description: The crystal structure of this compound shows a dihedral angle of 29.14(7)° between the two aromatic rings. The sulfur atom adopts a distorted tetrahedral geometry, and the crystal structure is stabilized by weak C—H⋯O and π–π interactions. []

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic Acid Monohydrate

Compound Description: The crystal structure of this compound reveals a near-coplanar arrangement of the two benzene rings, engaging in weak π–π interactions. A network of O—H⋯O and O—H⋯(O,O) hydrogen bonds involving a water molecule contributes to the crystal's two-dimensional network. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylacrylamide

Compound Description: This compound, also known as cinnamoyl dimethyl dopamine, exhibits photostability in its solid state due to the long distance between the C=C double bonds in neighboring molecules and their crisscrossed arrangement. []

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Compound Description: This novel bio-functional hybrid compound was synthesized in a single step from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. Its structure was confirmed using spectroscopic techniques, including 1H NMR, 13C NMR, UV, and mass spectrometry. []

(3aS,7aS)-2-[2-(3,4-Dimethoxyphenyl)-ethyl]-1,3-dioxo-octahydro-isoindole-3a-carboxylic Acid Methyl Ester

Compound Description: This compound was synthesized using a chiral lithium amide base to achieve diastereoselective desymmetrization of a ring-fused imide. The reaction yielded the desired product with high enantioselectivity, showcasing the effectiveness of this method in asymmetric synthesis. []

5-[3-[[2-(3,4-Dimethoxyphenyl)-ethyl]amino]-1-oxopropyl]-2,3,4,5-Tetrahydro-1,5-benzothiazepine Fumarate (KT-362)

Compound Description: KT-362, a new intracellular calcium antagonist, demonstrates vasorelaxant properties. Studies in rabbit aorta revealed its ability to inhibit contractions induced by norepinephrine and methoxamine. Further investigations suggested its mechanism of action involves inhibition of calcium influx through both voltage-dependent and receptor-operated calcium channels. []

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511, CAS 104775-36-2)

Compound Description: DQ-2511 is a new anti-ulcer drug with a distinct pharmacological profile. Preclinical studies demonstrated its effectiveness in preventing various experimentally-induced gastric and duodenal ulcers in rats, with potency comparable to or greater than cimetidine. Mechanistically, DQ-2511 reduces gastric acid and pepsin output, accelerates ulcer healing, and increases gastric mucosal blood flow. Furthermore, it exhibits a favorable safety profile with minimal effects on the central nervous system, autonomic nervous system, and other organ systems. [, , ]

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

Compound Description: This compound was synthesized via a one-pot reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as the reducing agent. The structure of the synthesized compound was confirmed through various spectroscopic techniques. []

3,3-diethoxycarbonyl-2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-tetralone

Compound Description: This compound serves as a key intermediate, referred to as an ACD synthon, in the total synthesis of benzo(c)-phenanthridine alkaloids via the Rodionov-Suvorov scheme. []

1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Compound Description: The crystal structure of this compound reveals an s-cis configuration of the keto group with respect to the olefinic double bond. The two aromatic rings are nearly coplanar, and the molecule forms N—H⋯O hydrogen bonds, creating molecular layers. C—H⋯π and C—H⋯O interactions further stabilize the crystal packing. []

(±)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

Compound Description: A concise synthesis of this compound was achieved by combining the Petasis reaction with Pomeranz–Fritsch–Bobbitt cyclization. This approach allows access to the desired tetrahydroisoquinoline core with high diastereoselectivity. []

4-(3,4-Dimethoxyphenethyl)-5-alkyl/aryl-2H-1,2,4-triazol-3(4H)-ones (3a-g)

Compound Description: This series of novel 1,2,4-triazol-5-ones was synthesized and evaluated for their antioxidant properties. Compounds 4a, 4c, 4d, 4f, and 5 displayed the most potent antioxidant activity among the tested compounds. []

2-(3,4-Dimethoxyphenyl)-3-hydroxybut-2-enenitrile

Compound Description: This compound exists predominantly in its enol tautomeric form in the solid state. Crystallographic analysis revealed two molecules in the asymmetric unit, forming infinite chains via O—H⋯N hydrogen bonds. []

Compound Description: These chiral isocyanide derivatives have been synthesized as valuable synthons for asymmetric synthesis. Notably, they were used in the preparation of optically active oxazole derivatives with high fluorescence quantum yields. []

Compound Description: These optically active oxazole derivatives were synthesized from the corresponding chiral isocyanides ((R)-1 and (S)-1). They exhibit strong fluorescence and serve as valuable tools in various applications requiring fluorescent probes. []

(\pm)-5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one

Compound Description: This compound was synthesized through a reaction between ethyl 3-(3,4-dimethoxyphenyl)acrylate and phenylhydrazine. Its crystal structure reveals the presence of intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions that stabilize the crystal lattice. []

2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile–3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile (1/19)

Compound Description: The crystal structure of this 1:19 co-crystal, composed of 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and 3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile, has been determined. The crystal packing is stabilized by duplex amine N—H⋯O(methoxy) hydrogen bonds, forming a helical chain structure. []

1-Alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones (5-44)

Compound Description: This series of compounds represents a novel class of neurokinin-2 (NK2) receptor antagonists. These compounds were designed to address the metabolic liabilities of earlier NK2 antagonists by incorporating the metabolically vulnerable N-methylamide group into a more stable six-membered lactam ring. This modification resulted in increased metabolic stability while maintaining high potency and selectivity for the NK2 receptor. Further optimization led to the identification of compounds with improved pharmacokinetic properties and potential for clinical development. []

cis-N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine (BD614)

Compound Description: BD614 is a novel sigma receptor ligand with high affinity and selectivity. Its enantiomers, BD737 and BD738, also exhibit high affinity for sigma receptors. These compounds display biological efficacy in functional assays, inducing motor behavior alterations and inhibiting the muscarinic cholinergic phosphoinositide response. []

N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (1)

Compound Description: This compound served as a lead structure for developing conformationally restricted sigma receptor ligands. A series of analogs, including piperazines, homopiperazines, diazabicycloalkanes, and bridgehead bicyclic amines, were synthesized and evaluated for their sigma receptor binding affinities. The structure-activity relationship studies provided insights into the pharmacophoric features important for sigma receptor binding. []

Properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-isopropoxybenzamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-propan-2-yloxybenzamide

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C20H25NO4/c1-14(2)25-17-7-5-6-16(13-17)20(22)21-11-10-15-8-9-18(23-3)19(12-15)24-4/h5-9,12-14H,10-11H2,1-4H3,(H,21,22)

InChI Key

WHTDAMYCNDKBME-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.